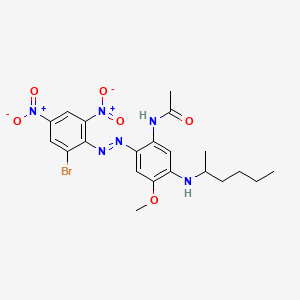
2-(1-Methylbutyl)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylbutyl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms The presence of a 1-methylbutyl group attached to the dithiolane ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)-1,3-dithiolane typically involves the reaction of 1-methylbutyl halides with 1,3-dithiolane precursors. One common method is the nucleophilic substitution reaction where 1-methylbutyl bromide reacts with 1,3-dithiolane in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications, and methods such as distillation and crystallization are employed to purify the compound.
化学反应分析
Types of Reactions
2-(1-Methylbutyl)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to thiol groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
科学研究应用
2-(1-Methylbutyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1-Methylbutyl)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can undergo redox reactions, influencing the activity of redox-sensitive proteins. Additionally, the compound may interact with thiol groups in proteins, modulating their function and activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar 1-methylbutyl group but lacks the dithiolane ring.
Methyl tert-butyl ether: An ether with a tert-butyl group, used as a fuel additive.
1,3-Dithiolane: The parent compound without the 1-methylbutyl substitution.
Uniqueness
2-(1-Methylbutyl)-1,3-dithiolane is unique due to the presence of both the dithiolane ring and the 1-methylbutyl group
属性
CAS 编号 |
83521-63-5 |
|---|---|
分子式 |
C8H16S2 |
分子量 |
176.3 g/mol |
IUPAC 名称 |
2-pentan-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
LWDHANKUJOGFLC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1SCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


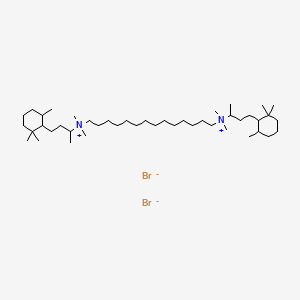
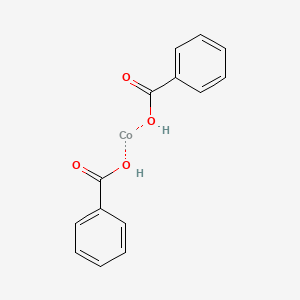


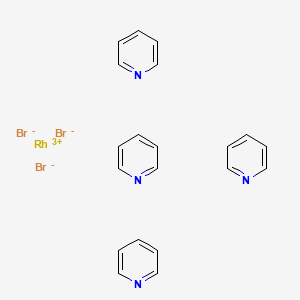

![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
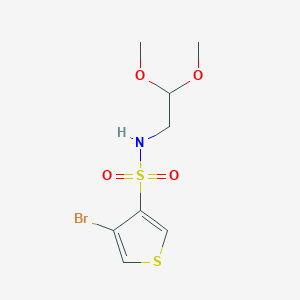
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

